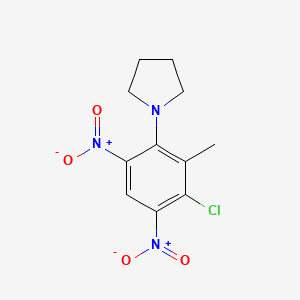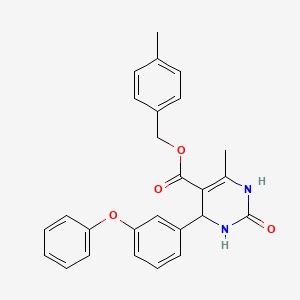![molecular formula C23H21NO3S B11682566 ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)
ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-メチルフェニル)-2-{[(2E)-3-フェニルプロプ-2-エノイル]アミノ}チオフェン-3-カルボン酸エチルは、チオフェン誘導体のクラスに属する複雑な有機化合物です。チオフェン誘導体は、医薬品化学、材料科学、および有機合成において多様な用途で知られています。
準備方法
合成ルートと反応条件
4-(4-メチルフェニル)-2-{[(2E)-3-フェニルプロプ-2-エノイル]アミノ}チオフェン-3-カルボン酸エチルの合成には、通常、複数段階の有機反応が含まれます。一般的な合成ルートには、次の手順が含まれます。
チオフェン環の形成: チオフェン環は、2-ブロモ-3-フェニルチオフェンなどの適切な前駆体を含む環化反応によって合成することができます。
カルボン酸基の導入: カルボン酸基は、エタノールとカルボン酸誘導体を使用してエステル化反応によって導入されます。
アリール基の結合: アリール基(4-メチルフェニルとフェニルプロプ-2-エノイル)は、カップリング反応によって結合されます。通常、パラジウム触媒クロスカップリング反応によって促進されます。
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、規模が大きくなります。連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、大規模合成にとって重要です。
化学反応の分析
反応の種類
4-(4-メチルフェニル)-2-{[(2E)-3-フェニルプロプ-2-エノイル]アミノ}チオフェン-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: この化合物は、特定の条件下で官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下で臭素を使用したハロゲン化。
形成される主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: ハロゲン化誘導体の形成。
科学研究の用途
4-(4-メチルフェニル)-2-{[(2E)-3-フェニルプロプ-2-エノイル]アミノ}チオフェン-3-カルボン酸エチルは、いくつかの科学研究の用途があります。
化学: 新しい化合物の開発のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: さまざまな治療用途のための潜在的な薬物候補として探求されています。
産業: 有機半導体や太陽電池などの高度な材料の開発に利用されています。
科学的研究の応用
ETHYL 4-(4-METHYLPHENYL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
4-(4-メチルフェニル)-2-{[(2E)-3-フェニルプロプ-2-エノイル]アミノ}チオフェン-3-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することにより、その活性を調節することができます。たとえば、がん細胞の増殖に関与する特定の酵素の活性を阻害し、抗がん効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似化合物との比較
4-(4-メチルフェニル)-2-{[(2E)-3-フェニルプロプ-2-エノイル]アミノ}チオフェン-3-カルボン酸エチルは、以下などの他のチオフェン誘導体と比較できます。
チオフェン-2-カルボン酸エチル: より単純なチオフェン誘導体で、官能基が少なくなっています。
4-メチルチオフェン-3-カルボン酸エチル: 構造は似ていますが、フェニルプロプ-2-エノイル基がありません。
フェニルチオフェン誘導体: チオフェン環にフェニル基が結合している化合物。
4-(4-メチルフェニル)-2-{[(2E)-3-フェニルプロプ-2-エノイル]アミノ}チオフェン-3-カルボン酸エチルのユニークさは、官能基の特定の組み合わせにあります。これにより、独特の化学的および生物学的特性が与えられます。
特性
分子式 |
C23H21NO3S |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
ethyl 4-(4-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21NO3S/c1-3-27-23(26)21-19(18-12-9-16(2)10-13-18)15-28-22(21)24-20(25)14-11-17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,25)/b14-11+ |
InChIキー |
UGVCLGAFTAQAQK-SDNWHVSQSA-N |
異性体SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)



![6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11682512.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)


